12-Tricosanone
Overview
Description
12-Tricosanone is an organic compound with the molecular formula C23H46O. It is a long-chain ketone, specifically a diundecyl ketone, and is also known by other names such as Lauron and Laurone. This compound is characterized by its white solid appearance and is soluble in solvents like benzene, ether, and chloroform .
Mechanism of Action
Target of Action
This compound is a long-chain ketone and its potential targets could be diverse depending on the context of its application
Action Environment
Environmental factors could potentially influence the action, efficacy, and stability of 12-Tricosanone. For instance, it has been used in the synthesis of bio-lubricant base oils, offering performance advantages over existing oils and mitigating environmental challenges . .
Biochemical Analysis
Biochemical Properties
12-Tricosanone plays a role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. It has been shown to interact with enzymes involved in ketonic decarboxylation reactions, such as those catalyzing the conversion of lauric acid to this compound . These interactions are crucial for the production of this compound from natural sources. Additionally, this compound has been identified as an impurity in polysorbate 80, a surfactant used in biopharmaceutical formulations .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied in the context of its presence as an impurity in biopharmaceutical products. It has been observed to form visible particles in drug products, which can impact the stability and efficacy of these formulations . The presence of this compound particles can influence cell signaling pathways, gene expression, and cellular metabolism, potentially leading to adverse effects on cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It has been shown to interact with enzymes involved in ketonic decarboxylation, leading to the formation of this compound from lauric acid . Additionally, its presence as an impurity in polysorbate 80 can result in the formation of visible particles, which may affect the stability and activity of biopharmaceutical products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can form visible particles in biopharmaceutical drug products after long-term storage . These particles can impact the stability and efficacy of the formulations, highlighting the importance of monitoring the stability and degradation of this compound in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to understand its potential toxicity and adverse effects. High doses of this compound may lead to toxic effects, while lower doses may not exhibit significant adverse effects . These studies are crucial for determining the safe and effective dosage ranges for this compound in various applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to ketonic decarboxylation. It is produced from lauric acid through the action of specific enzymes, such as those catalyzing ketonic decarboxylation reactions . Understanding these metabolic pathways is essential for elucidating the role of this compound in biochemical processes and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of this compound in specific cellular compartments . Understanding these processes is important for determining the bioavailability and efficacy of this compound in various applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can impact the activity and function of this compound within cells . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its potential impact on cell function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Tricosanone can be synthesized through the ketonization of lauric acid. This process involves the reaction of lauric acid with a catalyst such as magnesium oxide (MgO) under specific conditions to form this compound . Another method involves the reaction of lauric acid chloride with triethylamine in an anhydrous ether solution, followed by hydrolysis and purification steps .
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to achieve high yields and selectivity. This method eliminates the need for high boiling point solvents and allows for the scaling up of production to kilogram levels .
Chemical Reactions Analysis
Types of Reactions: 12-Tricosanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in aldol condensation reactions with aldehydes and ketones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Aldol Condensation: This reaction typically involves the use of base catalysts like calcium oxide (CaO) or magnesium oxide (MgO) under controlled temperatures and pressures.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Aldol Condensation: Higher molecular weight ketones and alcohols.
Scientific Research Applications
12-Tricosanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of hydrocarbons and other organic compounds.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of bio-lubricants and other industrial products.
Comparison with Similar Compounds
Undecyl ketone: A shorter chain ketone with similar chemical properties.
Laurone: Another name for 12-Tricosanone, highlighting its structural similarity.
Diundecyl ketone: A synonym for this compound, emphasizing its two undecyl groups.
Uniqueness: this compound is unique due to its long carbon chain, which imparts specific physical and chemical properties. Its ability to undergo aldol condensation reactions to form higher molecular weight compounds makes it valuable in the synthesis of bio-lubricants and other industrial products .
Properties
IUPAC Name |
tricosan-12-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O/c1-3-5-7-9-11-13-15-17-19-21-23(24)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARQGBHBYZTYLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060238 | |
Record name | 12-Tricosanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
540-09-0 | |
Record name | 12-Tricosanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=540-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauron | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-TRICOSANONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2200 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 12-Tricosanone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 12-Tricosanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricosan-12-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.942 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O6EJV7J5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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